4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide
Overview
Description
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide is a complex organic compound with a unique structure that includes aromatic rings, sulfonyl groups, and amide functionalities
Scientific Research Applications
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 3,4-dimethylphenylamine, which is then reacted with methylsulfonyl chloride to form the sulfonamide intermediate This intermediate is further reacted with benzoyl chloride to introduce the benzamide group
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the phenylsulfanyl group.
Mechanism of Action
The mechanism of action of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and sulfonyl-containing molecules. Examples include:
- N-(2-phenylethyl)-4-(methylsulfonyl)benzamide
- 4-(methylsulfonyl)-N-(2-phenylethyl)benzamide
Uniqueness
What sets 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-phenylsulfanylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S2/c1-19-9-14-23(17-20(19)2)27(32(3,29)30)18-21-10-12-22(13-11-21)25(28)26-15-16-31-24-7-5-4-6-8-24/h4-14,17H,15-16,18H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMLYAYWAFRIIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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